2-(1-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride
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Overview
Description
2-(1-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride is a chemical compound known for its significant role in various scientific research fields. This compound is often used in biochemical studies due to its unique properties and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels to ensure the correct transformation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield a corresponding ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(1-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with enzymes and proteins, providing insights into biochemical pathways.
Medicine: Research includes its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound may inhibit or activate certain enzymes, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Y-27632 dihydrochloride: A similar compound known for its role as a Rho-associated protein kinase inhibitor.
N-Acetyl-L-cysteine: Another compound with similar biochemical applications but different structural properties
Uniqueness
2-(1-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in research settings where precise modulation of biochemical pathways is required .
Properties
Molecular Formula |
C6H11Cl2N3O |
---|---|
Molecular Weight |
212.07 g/mol |
IUPAC Name |
2-(1-aminoethyl)-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-4(7)6-8-3-2-5(10)9-6;;/h2-4H,7H2,1H3,(H,8,9,10);2*1H |
InChI Key |
GHNYMMKYTYIZOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=O)N1)N.Cl.Cl |
Origin of Product |
United States |
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